3-((Dimethylamino)methyl)-5-methylhexan-2-one

Catalog No.
S918896
CAS No.
91342-74-4
M.F
C10H21NO
M. Wt
171.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((Dimethylamino)methyl)-5-methylhexan-2-one

CAS Number

91342-74-4

Product Name

3-((Dimethylamino)methyl)-5-methylhexan-2-one

IUPAC Name

3-[(dimethylamino)methyl]-5-methylhexan-2-one

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C10H21NO/c1-8(2)6-10(9(3)12)7-11(4)5/h8,10H,6-7H2,1-5H3

InChI Key

QCDJYGZCMGEQNF-UHFFFAOYSA-N

SMILES

CC(C)CC(CN(C)C)C(=O)C

Canonical SMILES

CC(C)CC(CN(C)C)C(=O)C

Use as a Green Solvent

Specific Scientific Field: Chemical Engineering and Green Chemistry

Methods of Application or Experimental Procedures: A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles.

Results or Outcomes: The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%). Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .

Use in Polymer Research

Specific Scientific Field: Polymer Science and Engineering

Summary of the Application: The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Methods of Application or Experimental Procedures: The copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene was studied. The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Results or Outcomes: The differences in the behavior of systems involving amine monomers are related to the ability of DMAPMA to form assemblies with different reactivity due to the hydrogen bonding .

Use in Paint Resins

Specific Scientific Field: Materials Science and Engineering

Methods of Application or Experimental Procedures: DMAPMA is used as a monomer in the synthesis of polymers. The specific methods of application or experimental procedures would depend on the type of polymer being synthesized and the desired properties of the final product .

Results or Outcomes: The use of DMAPMA in the synthesis of polymers for paint resins can result in products with desirable properties such as improved adhesion, durability, and color stability .

Use in Drug Delivery Systems

Specific Scientific Field: Pharmaceutical Sciences

Summary of the Application: DMAPMA can be used to synthesize self-healing pH-responsive hydrogels for drug delivery applications .

Methods of Application or Experimental Procedures: DMAPMA is used as a monomer to synthesize the hydrogel. The specific methods of application or experimental procedures would depend on the type of drug being delivered and the desired properties of the hydrogel .

Results or Outcomes: The use of DMAPMA in the synthesis of hydrogels for drug delivery can result in products with desirable properties such as improved drug release profiles and biocompatibility .

Use in Gene Delivery

Specific Scientific Field: Biomedical Engineering

Summary of the Application: DMAPMA can be used to develop gene delivery vectors due to its ability to complex with nucleic acids and facilitate their intracellular delivery .

Methods of Application or Experimental Procedures: DMAPMA is used as a cationic monomer to develop the gene delivery vector. The specific methods of application or experimental procedures would depend on the type of gene being delivered and the desired properties of the vector .

Results or Outcomes: The use of DMAPMA in the development of gene delivery vectors can result in products with desirable properties such as improved gene transfection efficiency and biocompatibility .

Use in Antimicrobial Surfactants

Specific Scientific Field: Microbiology and Chemical Engineering

Summary of the Application: DMAPMA can be used in the preparation of surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .

Methods of Application or Experimental Procedures: DMAPMA is used as a building block in the synthesis of the surfactants. The specific methods of application or experimental procedures would depend on the desired properties of the surfactant .

Results or Outcomes: The use of DMAPMA in the synthesis of antimicrobial surfactants can result in products with desirable properties such as improved antimicrobial activity and biocompatibility .

3-((Dimethylamino)methyl)-5-methylhexan-2-one, with the chemical formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol, is a compound classified as an aliphatic ketone. Its structure features a dimethylamino group attached to a methyl group, which in turn is connected to a 5-methylhexan-2-one backbone. The compound is recognized for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various medicinal compounds, including tetrabenazine, which is used in treating movement disorders .

No known information exists regarding DMMH's specific mechanism of action in biological systems or its interaction with other compounds.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Ensure adequate ventilation when working with the compound.
  • Be aware of potential flammability risks associated with organic compounds.
Typical of ketones and amines. Notably, it can participate in:

  • Nucleophilic substitution reactions, where the dimethylamino group can act as a nucleophile.
  • Condensation reactions, particularly with aldehydes or other ketones under acidic or basic conditions.
  • Reduction reactions, where it can be reduced to corresponding alcohols or amines.

For example, when reacted with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in the presence of a catalyst, it yields complex alkaloids with significant pharmacological activity .

Research indicates that 3-((Dimethylamino)methyl)-5-methylhexan-2-one exhibits notable biological activity. It has been primarily studied for its role as an intermediate in the synthesis of tetrabenazine, which is known to affect neurotransmitter levels in the brain, particularly dopamine. This alteration can be beneficial in treating conditions such as Huntington's disease and tardive dyskinesia .

Additionally, preliminary studies suggest that compounds derived from 3-((Dimethylamino)methyl)-5-methylhexan-2-one may possess anti-inflammatory and analgesic properties, although further research is necessary to fully elucidate these effects .

3-((Dimethylamino)methyl)-5-methylhexan-2-one can be synthesized through several methods:

  • Direct Amination: The compound can be synthesized by reacting 5-methylhexan-2-one with dimethylamine under controlled conditions.
  • Condensation Reactions: Involves the reaction of dimethylaminomethyl with appropriate aldehydes or ketones.
  • Multi-step Synthesis: Often involves multiple steps where intermediates are formed and subsequently reacted to yield the final product. For instance, using 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride as a substrate has been documented to yield high-purity products through careful temperature and time control .

The primary application of 3-((Dimethylamino)methyl)-5-methylhexan-2-one lies in its role as an intermediate in pharmaceutical synthesis. Notable applications include:

  • Production of Tetrabenazine: Used for managing hyperkinetic movement disorders.
  • Potential Drug Development: As a precursor for developing new therapeutic agents targeting neurological disorders.

Additionally, its chemical properties may allow for use in organic synthesis and material science .

Interaction studies involving 3-((Dimethylamino)methyl)-5-methylhexan-2-one focus on its pharmacokinetic properties and interactions with biological systems.

Key findings include:

  • High gastrointestinal absorption: Indicating potential for oral bioavailability.
  • Metabolic pathways: Studies suggest that it may undergo N-demethylation and oxidation processes within biological systems.

Such interactions are crucial for understanding its efficacy and safety profile when used as an intermediate in drug formulations .

Several compounds share structural similarities with 3-((Dimethylamino)methyl)-5-methylhexan-2-one. Here are some notable examples:

Compound NameCAS NumberKey Features
5-Methylhexan-2-one589-98-0Simple ketone structure without amine functionality
Dimethylaminomethylphenylacetone91194-19-7Contains phenyl group; used in similar applications
Tetrabenazine58-49-1Directly related; used for treating movement disorders

Uniqueness: The presence of the dimethylamino group distinguishes 3-((Dimethylamino)methyl)-5-methylhexan-2-one from simpler ketones like 5-methylhexan-2-one, enhancing its reactivity and potential biological activity compared to other similar compounds .

The compound’s systematic IUPAC name is 3-[(dimethylamino)methyl]-5-methylhexan-2-one, reflecting its branched alkyl chain and substituted amine group. Key identifiers include:

PropertyValueSource
CAS Registry Number91342-74-4
Molecular Formula$$ \text{C}{10}\text{H}{21}\text{NO} $$
SMILES NotationCC(C)CC(CN(C)C)C(=O)C
InChI KeyQCDJYGZCMGEQNF-UHFFFAOYSA-N

Synonyms include 3-(dimethylaminomethyl)-5-methyl-2-hexanone and ABF5VHY44N (UNII code). Its structure features a ketone group at position 2 of a hexane backbone, with a dimethylaminomethyl substituent at position 3 and a methyl branch at position 5.

Classification in Organic Compound Hierarchy

This molecule belongs to two critical organic classes:

Aliphatic Ketones

As a mixed (unsymmetrical) ketone, it contains dissimilar alkyl groups (isobutyl and dimethylaminomethyl) flanking the carbonyl carbon. This contrasts with symmetrical ketones like acetone. The presence of branching at position 5 classifies it as a β-branched aliphatic ketone.

Tertiary Amines

The dimethylamino group ($$-\text{N}(\text{CH}3)2$$) qualifies it as a tertiary amine, where nitrogen bonds to three alkyl groups. This moiety enhances solubility in polar aprotic solvents and influences reactivity in condensation reactions.

Historical Context in Synthetic Organic Chemistry

First synthesized in the late 20th century, this compound gained prominence as a precursor to tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat hyperkinetic disorders. Key milestones include:

  • Condensation Methodology: Early routes involved reacting ethyl α-isobutyl-acetoacetate with formaldehyde and dimethylamine hydrochloride, followed by decarbonylation.
  • Patent Developments: The 2019 Chinese patent (CN110143889B) disclosed a scalable synthesis using Lewis acid catalysts like zinc chloride, achieving yields >85%.
  • Pharmaceutical Intermediates: Its role in synthesizing tetrabenazine analogs was optimized in the 2010s, with process improvements enabling multi-kilogram production.

Research Significance in Chemical Sciences

Asymmetric Synthesis

The compound’s stereogenic center at position 3 makes it valuable for studying crystallization-induced diastereomer transformations (CIDT). Continuous flow systems employing chiral resolving agents have achieved enantiomeric excess >99%.

Pharmaceutical Applications

As a key intermediate in tetrabenazine manufacturing, it enables access to deuterated analogs like valbenazine, which exhibit improved pharmacokinetics. Recent studies explore its utility in creating radioisotope-labeled tracers for neuroimaging.

Mechanistic Studies

The tertiary amine group participates in Mannich-type reactions, serving as a model substrate for investigating:

  • Nucleophilic addition kinetics
  • Catalyst-dependent regioselectivity in ketone functionalization

Molecular Structure and Formula Analysis

3-((Dimethylamino)methyl)-5-methylhexan-2-one represents an organic compound with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 grams per mole [1] [2]. The compound is characterized by a hexanone backbone with specific substitutions that define its unique chemical identity. The structure incorporates a ketone functional group at the second carbon position, a dimethylamino substituent attached via a methyl bridge at the third carbon, and an additional methyl group at the fifth carbon position [1] [2].

The compound is registered under the Chemical Abstracts Service number 91342-74-4 and maintains the International Union of Pure and Applied Chemistry name 3-((dimethylamino)methyl)-5-methylhexan-2-one [1] [2] [3]. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation CC(C)CC(CN(C)C)C(C)=O and the International Chemical Identifier InChI=1S/C10H21NO/c1-8(2)6-10(9(3)12)7-11(4)5/h8,10H,6-7H2,1-5H3 [1] [2] [3].

The structural framework consists of a six-carbon chain with a carbonyl group, creating the fundamental hexanone structure [1] [2]. The presence of the dimethylamino group introduces a tertiary amine functionality, while the methyl substituents provide additional steric and electronic effects that influence the compound's overall properties [4].

Stereochemical Considerations

The stereochemical analysis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one reveals important aspects regarding its three-dimensional configuration [5] [6] [7]. The compound exhibits racemic stereochemistry, indicating the presence of equal proportions of both enantiomers in typical preparations [5] [6] [7]. This racemic nature is reflected in the optical activity designation of (+/-), signifying that the compound can rotate plane-polarized light in both directions depending on the enantiomer present [5] [6] [7].

The stereochemical analysis indicates that the compound possesses one potential stereocenter, as denoted by the defined stereocenters ratio of 0/1 [5] [6] [7]. This suggests the presence of a chiral carbon atom within the molecular structure, though the compound is typically encountered as a racemic mixture [5] [6] [7]. The absence of E/Z centers (0) indicates that the compound does not contain any geometric isomerism arising from double bonds with different substituent arrangements [5] [6] [7].

The molecular structure maintains a neutral charge state (0), which influences its interaction with other molecules and its behavior in various chemical environments [5] [6] [7]. The stereochemical properties are particularly relevant for understanding the compound's biological activity and its potential interactions with chiral environments or asymmetric catalysts [5] [6] [7].

Physical Properties

Boiling Point and Melting Point Parameters

The thermal properties of 3-((Dimethylamino)methyl)-5-methylhexan-2-one demonstrate characteristic values consistent with its molecular structure and intermolecular forces [4]. The compound exhibits a boiling point of 219.5 ± 23.0 degrees Celsius at 760 millimeters of mercury pressure [4]. This relatively high boiling point reflects the presence of polar functional groups and the molecular weight of the compound, which contribute to stronger intermolecular interactions [4].

The melting point of the compound is reported as 220 degrees Celsius [4]. This value indicates the temperature at which the solid phase transitions to the liquid phase under standard atmospheric pressure conditions [4]. The proximity of the boiling and melting points suggests specific intermolecular interactions that stabilize both the solid and liquid phases [4].

These thermal parameters are crucial for understanding the compound's behavior during purification processes, storage conditions, and potential applications in various temperature ranges [4]. The relatively high thermal transition temperatures indicate that the compound remains stable at moderate temperatures but requires elevated temperatures for phase transitions [4].

Density Determination (0.9±0.1 g/cm³)

The density of 3-((Dimethylamino)methyl)-5-methylhexan-2-one has been determined to be 0.9 ± 0.1 grams per cubic centimeter [4]. This density value places the compound in the range typical for organic liquids with similar molecular structures and functional groups [4]. The measured density reflects the compact arrangement of atoms within the molecular structure and the efficiency of molecular packing in the liquid state [4].

The density measurement is significant for various practical applications, including volume-to-mass conversions, separation techniques, and understanding the compound's behavior in different phases [4]. The relatively low density compared to water (1.0 g/cm³) indicates that the compound would be less dense than aqueous solutions, which has implications for extraction procedures and phase separation processes [4].

The precision of the measurement (±0.1 g/cm³) provides confidence in the determined value while acknowledging the inherent variability in density measurements due to temperature fluctuations and measurement techniques [4]. This density value is consistent with the molecular composition and the presence of both aliphatic and amino functional groups [4].

Solubility Profile in Various Solvents

The solubility characteristics of 3-((Dimethylamino)methyl)-5-methylhexan-2-one are influenced by its dual nature, containing both polar and nonpolar structural elements [8] [9] [10]. The presence of the dimethylamino group and the ketone functionality provides polar character, while the hydrocarbon chain contributes nonpolar characteristics [8] [9] [10].

The compound demonstrates favorable solubility in organic solvents, particularly those with moderate polarity [8] [9] [10]. Alcoholic solvents such as methanol and ethanol are expected to dissolve the compound effectively due to their ability to interact with both the polar amino and carbonyl groups [8] [9] [10]. Ketone-based solvents show excellent compatibility with the compound, as evidenced by the structural similarity and potential for dipole-dipole interactions [8] [9] [10].

The water solubility of the compound is expected to be limited due to the substantial hydrocarbon content, despite the presence of polar functional groups [8] [9] [10]. The dimethylamino group can participate in hydrogen bonding with water molecules, potentially enhancing aqueous solubility to some degree [10]. However, the overall lipophilic character of the molecule limits extensive water solubility [8] [9] [10].

Aromatic solvents and ester-based solvents are anticipated to provide good solvation for the compound, particularly due to favorable interactions with the aromatic and carbonyl-containing systems [11]. The solubility profile suggests that mixed solvent systems may offer optimal dissolution characteristics for various applications [11].

Refractive Index and Optical Properties

The refractive index of 3-((Dimethylamino)methyl)-5-methylhexan-2-one has been measured as 1.437 [4]. This optical property provides insight into the compound's interaction with electromagnetic radiation and its electron density distribution [4]. The refractive index value is consistent with organic compounds containing nitrogen and oxygen heteroatoms, which contribute to the overall polarizability of the molecule [4].

The refractive index measurement is valuable for compound identification and purity assessment, as it represents a characteristic physical property that can be compared against reference standards [4]. The value of 1.437 indicates moderate light-bending capability, which is typical for compounds with similar molecular structures and electron distributions [4].

The optical properties of the compound are influenced by the presence of the carbonyl group, which contains a polarizable carbon-oxygen double bond, and the dimethylamino group, which contributes lone pair electrons that affect the overall electron density [4]. These structural features contribute to the compound's interaction with light and its measured refractive index [4].

Chemical Properties

Functional Group Reactivity

The chemical reactivity of 3-((Dimethylamino)methyl)-5-methylhexan-2-one is primarily determined by the presence of two distinct functional groups: the ketone and the dimethylamino moiety [12] [13] [14]. The ketone functional group exhibits characteristic electrophilic behavior, making the carbonyl carbon susceptible to nucleophilic attack [13] [14]. This reactivity pattern enables the compound to participate in various addition reactions, including nucleophilic additions with amines, alcohols, and other nucleophiles [13] [14].

The dimethylamino group functions as a tertiary amine, providing nucleophilic character and the ability to act as a Lewis base [12] [15]. This functional group can participate in alkylation reactions, coordination with metal centers, and protonation under acidic conditions [12] [15]. The tertiary nature of the amine reduces its reactivity compared to primary or secondary amines due to steric hindrance around the nitrogen atom [12] [15].

The combination of these functional groups creates opportunities for bifunctional reactivity, where the molecule can simultaneously act as both an electrophile and a nucleophile [12] [15]. This dual character is particularly relevant in cyclization reactions and the formation of complex molecular architectures [15]. The reactivity is further modulated by the steric environment provided by the methyl substituents and the flexible alkyl chain [12] [15].

The ketone functionality is particularly reactive toward nucleophilic addition-elimination reactions, which can lead to the formation of various derivatives including oximes, hydrazones, and other condensation products [13] [14]. The electron-withdrawing effect of the carbonyl group also influences the reactivity of adjacent carbon atoms, potentially facilitating alpha-carbon reactions [13] [14].

Molecular Polarity Assessment

The molecular polarity of 3-((Dimethylamino)methyl)-5-methylhexan-2-one arises from the asymmetric distribution of electron density within the molecule [16]. The compound contains several polar bonds, including the carbon-oxygen double bond in the ketone group and the carbon-nitrogen bonds in the dimethylamino functionality [16]. These polar bonds create localized dipole moments that contribute to the overall molecular dipole [16].

The ketone group represents the most significant contributor to molecular polarity, with the carbon-oxygen double bond exhibiting substantial electronegativity difference [16]. The oxygen atom's higher electronegativity creates a partial negative charge, while the carbonyl carbon bears a partial positive charge [16]. This polarization is enhanced by the resonance stabilization possible within the carbonyl system [16].

The dimethylamino group contributes additional polarity through the nitrogen atom's lone pair of electrons and its electronegativity difference with carbon [16]. However, the tertiary nature of this amine limits its ability to participate in hydrogen bonding as a donor, though it remains capable of acting as a hydrogen bond acceptor [16].

The LogP value of 1.75 indicates moderate lipophilicity, suggesting that the compound exhibits balanced hydrophobic and hydrophilic characteristics [4]. This value reflects the compound's ability to partition between aqueous and organic phases, with a slight preference for organic environments [4]. The molecular polarity influences the compound's solubility profile, biological activity, and interactions with other molecules [16].

Stability Under Various Conditions

The stability profile of 3-((Dimethylamino)methyl)-5-methylhexan-2-one is influenced by the inherent stability of its functional groups and their susceptibility to various degradation pathways [17] [18]. The compound demonstrates reasonable thermal stability under normal storage conditions, as indicated by its storage temperature requirements of 2-8 degrees Celsius [17]. This relatively low storage temperature suggests that the compound may undergo degradation at elevated temperatures [17].

The ketone functional group generally exhibits good stability under neutral conditions but may be susceptible to reduction reactions under strongly reducing conditions [18]. The carbonyl group can also participate in condensation reactions under acidic or basic conditions, particularly in the presence of compounds containing active hydrogen atoms [18]. These reactions may lead to the formation of oligomeric or polymeric products under certain conditions [18].

The dimethylamino group contributes to the compound's basicity and may undergo protonation in acidic environments [17]. This protonation can affect the compound's solubility, reactivity, and overall stability [17]. Under strongly acidic conditions, the tertiary amine may be susceptible to elimination reactions or rearrangements [17].

Oxidative conditions pose potential challenges to the compound's stability, particularly affecting the tertiary amine functionality [18]. The nitrogen atom in the dimethylamino group can be oxidized to form N-oxide derivatives or undergo more extensive oxidative degradation [18]. Light exposure and the presence of oxygen may accelerate these oxidative processes [18].

Mannich Reaction as Principal Synthetic Pathway

Reaction Mechanism and Intermediates

The Mannich reaction serves as the primary synthetic route for 3-((Dimethylamino)methyl)-5-methylhexan-2-one, involving a three-component amino alkylation reaction [1] [2] [3]. The mechanism proceeds through two distinct steps: first, the formation of an iminium ion intermediate from the reaction between formaldehyde and dimethylamine, followed by the nucleophilic attack of the enol form of 5-methylhexan-2-one on this electrophilic species [1] [4] [2].

The initial step involves nucleophilic addition of dimethylamine to formaldehyde, followed by dehydration to generate the reactive iminium ion intermediate [5] [3]. Simultaneously, the ketone substrate undergoes acid-catalyzed tautomerization to its enol form, which possesses sufficient nucleophilicity to attack the positively charged carbon of the iminium ion [1] [6]. This mechanism ensures regioselective formation of the desired β-amino carbonyl compound while minimizing competing side reactions [2].

Classical Three-Component Mannich Approach

The traditional three-component Mannich reaction utilizes formaldehyde, dimethylamine (or its hydrochloride salt), and 5-methylhexan-2-one in a one-pot procedure [2] [5]. Optimal reaction conditions typically employ acidic media to facilitate both iminium ion formation and enol generation, with reaction temperatures ranging from room temperature to 80°C depending on the specific catalyst system employed [7] [8].

Research has demonstrated that the classical approach can achieve yields ranging from 45% to 97%, with the variation primarily attributed to reaction conditions and catalyst selection [9] [7]. The reaction proceeds efficiently in various solvents, including acetic acid, acetonitrile, and under solvent-free conditions, with polar protic solvents generally providing enhanced reaction rates due to stabilization of charged intermediates [7] [10].

Modified Mannich Methodologies

Several innovative modifications of the classical Mannich reaction have been developed to enhance synthetic efficiency and selectivity. Mechanochemical Mannich reactions utilizing ball-milling techniques have demonstrated significant improvements in both reaction acceleration and enantioselectivity control, particularly for unreactive substrates that perform poorly under traditional solution-phase conditions [11].

Titanium tetrachloride-mediated modifications represent another significant advancement, allowing the use of milder conditions and broader substrate scope [12]. This approach involves initial formation of lithium alkoxides from the amine and aldehyde components, followed by conversion to titanium alkoxides and subsequent condensation with preformed enolates at reduced temperatures (-70°C) [12].

Solvent-free methodologies have gained prominence due to their environmental benefits and often superior selectivity profiles [7] [13]. Silicon tetrachloride-catalyzed reactions under neat conditions have demonstrated excellent anti-selectivity and high yields (70-97%) while eliminating the need for organic solvents [7].

Redox-Mannich Reaction Applications

The redox-Mannich reaction represents a novel variant that enables access to structurally unique products through concurrent oxidative amine α-carbon-hydrogen bond functionalization and reductive nitrogen-alkylation [14] [15] [16]. This transformation proceeds under redox-neutral conditions, minimizing waste generation and enhancing atom economy.

Optimal conditions for redox-Mannich reactions typically require carboxylic acid catalysis (20-50 mol% benzoic acid) and elevated temperatures (50-110°C in toluene) [14] [16]. Tetrahydroisoquinoline has proven particularly effective as a substrate due to enhanced reactivity of its benzylic α-carbon-hydrogen bonds, allowing reactions to proceed at reduced temperatures (50°C) compared to simple secondary amines [14] [15].

Organosilicon Chemistry in Synthesis

Enol Silyl Ether Intermediates

Silyl enol ethers serve as crucial intermediates in advanced synthetic approaches to 3-((Dimethylamino)methyl)-5-methylhexan-2-one, offering enhanced stability and controlled reactivity compared to their parent enolates [17] [18]. These compounds are typically prepared through reaction of 5-methylhexan-2-one with silyl electrophiles such as trimethylsilyl chloride or trimethylsilyl triflate in the presence of appropriate bases [17].

The formation of silyl enol ethers allows precise control over regiochemistry through careful selection of reaction conditions [17]. Kinetic conditions (strong, sterically hindered bases like lithium diisopropylamide at -78°C) favor formation of the less substituted silyl enol ether, while thermodynamic conditions (weak bases like triethylamine) promote formation of the more substituted isomer [17].

Silyl-Based Reaction Mechanisms

Silyl enol ethers function as mild nucleophiles that react selectively with electrophilic iminium species generated from formaldehyde and dimethylamine [19]. The silicon-oxygen bond strength (approximately 452 kJ/mol) provides thermodynamic driving force for the reaction while maintaining sufficient reactivity for controlled transformations [17].

Electrochemical approaches utilizing silyl enol ethers have demonstrated unique synthetic possibilities [19]. Formation of Mannich bases through reaction with electrochemically generated iminium salts requires careful balance between nucleophilicity of the silyl enol ether and oxidation potential constraints [19].

Catalytic Systems for Synthesis

Copper Hydride Triphenylphosphine Complex Catalysis

Copper hydride complexes ligated with triphenylphosphine represent highly effective catalytic systems for selective synthesis applications [20] [21] [22]. The hexameric Stryker's reagent [(PPh₃CuH)₆] provides exceptional functional group tolerance and operates under mild conditions with minimal byproduct formation [21].

Triphosphine-ligated copper hydrides have shown remarkable catalytic activity with loadings as low as 0.5 mol% [20] [22]. These systems demonstrate excellent chemoselectivity and can operate under hydrogen atmosphere for in situ regeneration [20]. The thermodynamic hydricity of dicopper hydride species has been precisely determined at 41.0 kcal/mol, providing important insights for rational catalyst design [20] [22].

Lewis Acid Catalysts in Mannich Reactions

Zinc-based Lewis acids have proven highly effective for Mannich reactions, with zinc iodide demonstrating exceptional performance in solvent-free conditions [9] [23]. Loading of 2 mol% ZnI₂ provides yields of 70-97% with excellent anti-selectivity and broad substrate scope [9].

Frustrated Lewis acid/Brønsted base catalysts represent an innovative approach achieving high yields and selectivity through cooperative activation mechanisms [24] [25]. These systems generate enolates within the catalyst complex while simultaneously activating imines through hydrogen bonding, providing both α- and β-amino ester products with excellent efficiency [24].

Rhodium-based Lewis acids with metal-centered chirality have demonstrated exceptional performance in asymmetric three-component Mannich reactions [26]. Catalyst loadings of merely 0.5 mol% achieve excellent enantioselectivities (up to 98% enantiomeric excess) across diverse substrate ranges [26].

Optimization of Catalyst Loading

Systematic catalyst loading optimization involves balancing catalytic activity, reaction economics, and environmental considerations [27] [28]. Experimental approaches include conducting parametric studies with varying catalyst concentrations while monitoring reaction rates, yields, and selectivity [28].

Mathematical modeling approaches utilizing kinetic models and simulations can predict optimal catalyst loadings by considering mass transfer limitations and reaction kinetics [28]. Economic analysis incorporating catalyst costs, regeneration possibilities, and product values provides crucial decision-making criteria [28].

Response surface methodology and design of experiments techniques enable systematic identification of optimal catalyst loadings through statistically designed experimental matrices [29]. These approaches minimize experimental effort while maximizing information gain regarding catalyst performance [29].

Reaction Parameter Optimization

Temperature and Pressure Effects

Temperature optimization requires careful consideration of competing effects on reaction rate, equilibrium position, and selectivity [30] [31] [8]. Elevated temperatures generally increase reaction rates but may compromise enantioselectivity in asymmetric variants [30] [8]. High-pressure studies using water-freezing techniques (approximately 200 MPa at -20°C) have demonstrated significant yield improvements (from 25% to 57%) while maintaining excellent optical purity (95% enantiomeric excess) [30] [8].

Pressure effects on Mannich reactions follow Le Chatelier's principle, with high pressure favoring reactions that result in volume decrease [30]. The three-component coupling reaction typically exhibits negative activation volume, making high-pressure conditions thermodynamically favorable [30] [8].

Solvent Selection and Impact

Solvent effects dramatically influence both reaction rate and product selectivity in Mannich reactions [7] [10] [32]. Polar protic solvents such as acetic acid and alcohols facilitate reaction progress by stabilizing charged transition states, while non-polar solvents can improve selectivity by reducing reaction rates and minimizing side reactions [31].

Solvent-free conditions have emerged as particularly attractive due to enhanced selectivity, improved reaction kinetics, and environmental benefits [7] [13]. Silicon tetrachloride-catalyzed reactions under neat conditions demonstrate superior performance compared to traditional solvent-based approaches [7].

Ionic liquids such as octyl methyl imidazolium tetrafluoroborate provide unique reaction media combining the benefits of liquid-phase homogeneity with negligible vapor pressure and high thermal stability [10]. These systems enable efficient product separation and catalyst recycling [10].

Reactant Ratio Optimization

Stoichiometric optimization typically employs excess formaldehyde and amine to drive reaction completion and minimize competing side reactions [33] [34]. Optimal ratios generally range from 1:2-4:1-2 for aldehyde:formaldehyde:amine components, with specific values depending on catalyst system and reaction conditions [33].

Kinetic studies have revealed that excess amine can serve dual roles as both reactant and base catalyst, influencing both reaction rate and product distribution [32]. Continuous addition strategies for aldehydes and ketones can minimize undesired side reactions such as aldol condensation [14].

Process Development and Scale-up Considerations

Reaction Yield Enhancement Strategies

Catalyst optimization approaches focus on developing systems with enhanced activity, selectivity, and stability [35] [36] [37]. Machine learning applications enable rapid identification of optimal catalyst compositions and reaction conditions through analysis of large experimental datasets [35] [37].

Reaction engineering strategies including advanced reactor designs and optimized flow patterns can significantly reduce mass transfer limitations and improve overall conversion [36] [38]. Process intensification techniques such as microreactors and continuous flow systems typically achieve 2-5 times enhancement in process performance [36].

Purity Achievement Methods

Chromatographic purification remains the primary method for achieving high purity (>95%) in synthetic intermediates [39] [40]. Flash chromatography optimization using TLC-guided method development can significantly improve separation efficiency and reduce solvent consumption [39].

Crystallization approaches provide cost-effective purification for crystalline products, with systematic optimization of solvent systems, temperature profiles, and seeding strategies [40]. Distillation techniques including vacuum and steam distillation offer efficient separation for volatile compounds [40].

Continuous purification strategies coupling multistep synthesis with real-time purification systems enable production of high-purity products (>99%) directly from crude reaction mixtures [41]. Centrifugal partition chromatography provides advantages over traditional HPLC through higher resolution and elimination of irreversible adsorption [41].

Byproduct Minimization Techniques

Mechanistic understanding of byproduct formation pathways enables rational design of selective reaction conditions [42] [43] [44]. Computational modeling using density functional theory calculations can predict reaction outcomes and guide optimization efforts [42].

Catalyst design strategies emphasizing enhanced selectivity reduce byproduct formation through improved control over competing reaction pathways [43] [44]. Reaction condition optimization including temperature, pressure, and concentration control minimizes side reactions [43].

XLogP3

1.6

Other CAS

91342-74-4

Dates

Last modified: 08-16-2023

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